PI3K-IN-38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24N6O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)aniline |
InChI |
InChI=1S/C20H24N6O2/c1-20(2)19-22-15-17(25-7-10-27-11-8-25)23-16(13-3-5-14(21)6-4-13)24-18(15)26(19)9-12-28-20/h3-6H,7-12,21H2,1-2H3 |
InChI Key |
ZXKUIDJEEORBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CC=C(C=C5)N)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PI3K-IN-38 on PI3K Alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PI3K-IN-38, a potent inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). This document delves into its inhibitory activity, the broader context of the PI3K alpha signaling pathway, and detailed protocols for relevant biochemical assays.
Introduction to the PI3K Alpha Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The class IA PI3K, PI3K alpha (PI3Kα), is a heterodimeric enzyme composed of a p110α catalytic subunit and a p85 regulatory subunit.
Under normal physiological conditions, the activation of PI3Kα is tightly regulated. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) become activated and recruit the p85 regulatory subunit of PI3Kα. This interaction relieves the inhibitory effect of p85 on the p110α catalytic subunit, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a wide array of substrates, culminating in the regulation of various cellular functions.
Dysregulation of the PI3Kα pathway, often through gain-of-function mutations in the PIK3CA gene (encoding p110α) or loss-of-function of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in a variety of human cancers. This aberrant activation leads to uncontrolled cell growth and proliferation, making PI3Kα a prime target for anti-cancer drug development.
Below is a diagram illustrating the canonical PI3K alpha signaling pathway.
Mechanism of Action of this compound
This compound, also identified as compound 123 in patent WO2012082997A1, is an orally active and potent inhibitor of PI3Kα.[1] Its primary mechanism of action is the direct inhibition of the kinase activity of the p110α catalytic subunit.
Binding Mode
While definitive crystallographic data for this compound in complex with PI3Kα is not publicly available, based on its tricyclic structure and the mechanism of similar kinase inhibitors, it is highly probable that this compound functions as an ATP-competitive inhibitor . This mode of action involves the inhibitor binding to the ATP-binding pocket of the p110α kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of PIP2.
The following diagram illustrates a hypothetical binding mode of a tricyclic inhibitor like this compound within the ATP-binding pocket of PI3Kα.
Quantitative Inhibitory Activity
The potency of this compound against PI3Kα has been quantified, providing a key metric for its efficacy.
| Compound | Target | IC50 (µM) | Reference |
| This compound | PI3Kα | 0.541 | [1] |
This IC50 value indicates that this compound is a potent inhibitor of PI3Kα, capable of significantly reducing its enzymatic activity at sub-micromolar concentrations.
Experimental Protocols
The following section details common biochemical assays used to determine the activity of PI3Kα and to screen for inhibitors like this compound.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal positively correlates with kinase activity.[2][3][4]
Materials:
-
PI3Kα enzyme (p110α/p85α)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare the PI3K reaction buffer containing the lipid substrate.
-
Dilute the PI3Kα enzyme to the desired concentration in the reaction buffer.
-
In a 384-well plate, add 0.5 µL of the test compound (this compound) or vehicle (DMSO).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus inversely proportional to the inhibition by the test compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for measuring kinase activity in a high-throughput format. They rely on the transfer of energy between a donor and an acceptor fluorophore when in close proximity.
Principle: A common TR-FRET assay for PI3K activity uses a biotinylated PIP2 substrate and a europium-labeled anti-ADP antibody (donor) and an Alexa Fluor® 647-labeled ADP tracer (acceptor). In the absence of kinase activity, the antibody binds to the tracer, resulting in a high FRET signal. When the kinase is active, it produces unlabeled ADP, which competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
Materials:
-
PI3Kα enzyme (p110α/p85α)
-
Biotinylated PIP2 substrate
-
ATP
-
This compound or other test compounds
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer)
-
384-well black assay plates
-
TR-FRET-compatible plate reader
Protocol:
-
In a 384-well plate, add the test compound (this compound) or vehicle.
-
Add the PI3Kα enzyme and the biotinylated PIP2 substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for the desired amount of time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer).
-
Incubate for 60 minutes at room temperature to allow for binding equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is calculated and is inversely proportional to kinase activity.
AlphaLISA® Assay
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is highly sensitive and suitable for high-throughput screening.
Principle: The AlphaLISA assay for PI3K activity typically measures the production of PIP3. The assay uses Donor and Acceptor beads that are brought into proximity through a specific binding event. For example, a biotinylated PIP3 tracer can bind to streptavidin-coated Donor beads, and a PIP3-specific antibody can be captured by protein A-coated Acceptor beads. When the kinase produces PIP3, it competes with the biotinylated tracer for binding to the antibody, leading to a decrease in the AlphaLISA signal.[1]
Materials:
-
PI3Kα enzyme (p110α/p85α)
-
PIP2 substrate
-
ATP
-
This compound or other test compounds
-
AlphaLISA® detection reagents (Streptavidin-Donor beads, Protein A-Acceptor beads, biotinylated PIP3 tracer, PIP3-specific antibody)
-
384-well white assay plates
-
AlphaLISA®-compatible plate reader
Protocol:
-
Perform the kinase reaction in a suitable buffer containing PI3Kα, PIP2, ATP, and the test compound (this compound) or vehicle.
-
Incubate the reaction for the desired time at room temperature.
-
Stop the reaction (e.g., by adding EDTA).
-
Add a mixture of the biotinylated PIP3 tracer and the PIP3-specific antibody.
-
Add the AlphaLISA® Acceptor beads and incubate.
-
Add the Streptavidin-Donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA®-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced and thus to the kinase activity.
Conclusion
This compound is a potent, orally active inhibitor of PI3Kα with a measured IC50 of 0.541 µM.[1] Its tricyclic structure suggests an ATP-competitive mechanism of action, a common feature among kinase inhibitors. The dysregulation of the PI3Kα signaling pathway is a hallmark of many cancers, making targeted inhibitors like this compound valuable tools for both basic research and clinical development. The experimental protocols detailed in this guide provide robust methods for characterizing the activity of PI3Kα and the efficacy of its inhibitors, facilitating the advancement of novel cancer therapeutics. Further structural studies on the binding of this compound to PI3Kα would provide more definitive insights into its precise mechanism of action and could guide the development of next-generation inhibitors with improved potency and selectivity.
References
PI3K-IN-38: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-38 is an orally active and potent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) with a reported half-maximal inhibitory concentration (IC50) of 0.541 µM.[1][2][3][4] Possessing both anti-cancer and anti-inflammatory properties, this small molecule has demonstrated inhibition of tumor growth in vivo, positioning it as a compound of interest for further investigation in oncology and immunology.[1][2][3][4] This technical guide provides a comprehensive overview of the anticipated downstream signaling effects of this compound, based on its targeted inhibition of the PI3K/AKT/mTOR pathway. While specific experimental data on the downstream effects of this compound are not extensively available in the public domain, this document outlines the expected modulatory effects on key signaling nodes, provides detailed protocols for characterization, and presents visual representations of the involved pathways.
Introduction to the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility. The class I PI3Ks, particularly the alpha isoform (PI3Kα), are frequently hyperactivated in human cancers through mutations or amplification, making them a prime target for therapeutic intervention.
Upon activation by upstream receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.
Mechanism of Action of this compound
As a selective inhibitor of PI3Kα, this compound is expected to competitively bind to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby abrogating the activation of downstream signaling components. The primary and most direct consequence of this compound activity is the suppression of AKT phosphorylation and its subsequent downstream signaling cascade.
Expected Downstream Signaling Effects of this compound
The inhibition of PI3Kα by this compound is anticipated to lead to a dose-dependent reduction in the phosphorylation of key downstream signaling proteins. The following table summarizes the expected quantitative effects based on typical PI3K inhibitor activity.
| Downstream Target | Expected Effect of this compound | Typical Assay for Measurement |
| p-AKT (Ser473/Thr308) | Dose-dependent decrease in phosphorylation | Western Blot, ELISA |
| p-mTOR (Ser2448) | Dose-dependent decrease in phosphorylation | Western Blot, ELISA |
| p-S6 Ribosomal Protein (Ser235/236) | Dose-dependent decrease in phosphorylation | Western Blot, ELISA |
| p-4E-BP1 (Thr37/46) | Dose-dependent decrease in phosphorylation | Western Blot, ELISA |
| Cell Proliferation | Inhibition of cell growth in PI3Kα-dependent cell lines | MTT, SRB, or CellTiter-Glo Assay |
| Apoptosis | Induction of apoptosis in sensitive cancer cell lines | Annexin V/PI Staining, Caspase-3/7 Assay |
Note: The specific quantitative values for inhibition will be cell-line and context-dependent and require empirical determination.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the downstream effects of this compound. The following are standard protocols that can be adapted for this purpose.
Western Blot Analysis for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of key downstream targets of the PI3K pathway.
Workflow Diagram:
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known PIK3CA mutation) at an appropriate density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT Ser473, anti-total AKT) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of this compound on PI3Kα.
Workflow Diagram:
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer. Prepare a reaction mixture containing recombinant human PI3Kα enzyme and its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), in a kinase assay buffer.
-
Reaction Incubation: Add the diluted this compound or vehicle control to the reaction mixture and incubate for a short period to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Terminate the reaction and detect the amount of ADP produced (proportional to kinase activity) using a commercial kit such as ADP-Glo™ Kinase Assay, or quantify the amount of PIP3 produced via ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity and proliferation of cells.
Workflow Diagram:
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control and wells with no cells as a background control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound is a valuable research tool for investigating the roles of PI3Kα in various physiological and pathological processes. Based on its mechanism of action, it is expected to potently inhibit the PI3K/AKT/mTOR signaling pathway, leading to a reduction in cell proliferation and survival in PI3Kα-dependent contexts. The experimental protocols provided in this guide offer a framework for the detailed characterization of its downstream signaling effects. Further studies are warranted to fully elucidate the therapeutic potential of this compound in cancer and inflammatory diseases.
References
The Role of Selective PI3Kα Inhibition in PIK3CA-Mutated Cancers: A Technical Guide
An In-Depth Examination of PI3K-IN-38 and the Representative Compound GDC-0077 (Inavolisib)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the role of selective PI3Kα inhibitors in cancers harboring PIK3CA mutations. Due to the limited availability of public preclinical data for the specific compound this compound, this guide utilizes the well-characterized, potent, and selective PI3Kα inhibitor GDC-0077 (Inavolisib) as a representative molecule to illustrate the principles, experimental methodologies, and therapeutic potential of this class of inhibitors. This compound is an orally active PI3Kα inhibitor with a reported IC50 of 0.541 µM.
Introduction: The PI3K Pathway and the Significance of PIK3CA Mutations in Oncology
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers. One of the most frequent mechanisms of aberrant PI3K pathway activation is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of the Class I PI3K. These mutations, commonly occurring in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive activation of PI3Kα, promoting oncogenic signaling independent of upstream growth factor stimulation.[2]
The high frequency of PIK3CA mutations in various solid tumors, including breast, colorectal, and endometrial cancers, has established PI3Kα as a premier therapeutic target.[3][4] This has spurred the development of numerous PI3K inhibitors. Early pan-PI3K inhibitors demonstrated clinical activity but were often associated with significant on-target toxicities due to the inhibition of other PI3K isoforms involved in normal physiological processes. This challenge highlighted the need for isoform-selective inhibitors, particularly those targeting PI3Kα, to widen the therapeutic window.
This guide focuses on the role and preclinical evaluation of selective PI3Kα inhibitors in the context of PIK3CA-mutated cancers, with a detailed examination of the representative compound GDC-0077 (Inavolisib).
The PI3K/AKT/mTOR Signaling Pathway in PIK3CA-Mutated Cancers
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway, highlighting the central role of PI3Kα and the impact of PIK3CA mutations. The point of intervention for a selective PI3Kα inhibitor like GDC-0077 is also indicated.
Caption: PI3K/AKT/mTOR signaling pathway in PIK3CA-mutated cancer.
Quantitative Data for GDC-0077 (Inavolisib)
The following tables summarize the key quantitative data for the representative PI3Kα inhibitor, GDC-0077.
Biochemical Activity of GDC-0077
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kα | Reference |
| PI3Kα | 0.038 ± 0.003 | - | [1][5] |
| PI3Kβ | >1000 | >300-fold | [6][7] |
| PI3Kδ | >1000 | >300-fold | [6][7] |
| PI3Kγ | >1000 | >300-fold | [6][7] |
In Vitro Cell Viability of GDC-0077 in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) | Reference |
| HCC1954 | Breast | H1047R | ~0.1 | [8] |
| KPL-4 | Breast | E545K | ~0.1 | [8] |
| MCF-7 | Breast | E545K | ~0.2 | [9] |
| T-47D | Breast | H1047R | ~0.1 | [8] |
| SW48 (Isogenic) | Colon | H1047R (knock-in) | ~0.2 | [8] |
| SW48 (Parental) | Colon | Wild-Type | >1 | [8] |
In Vivo Efficacy of GDC-0077 in PIK3CA-Mutant Xenograft Models
| Xenograft Model | Cancer Type | PIK3CA Mutation | Dosing Schedule | Outcome | Reference |
| HCC1954 | Breast | H1047R | 50 mg/kg, daily, oral | Tumor Regression | [8][10] |
| KPL-4 | Breast | E545K | 50 mg/kg, daily, oral | Tumor Regression | [10][11] |
| HCI-003 (PDX) | Breast | Not specified | 50 mg/kg, daily, oral | Tumor Regression | [10] |
| MCF-7 | Breast | E545K | 25 mg/kg, daily, oral | Tumor Growth Inhibition | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of GDC-0077.
Biochemical PI3K Enzyme Assay
Objective: To determine the in vitro inhibitory activity of GDC-0077 against different PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Assay Reaction: The assay is typically performed in a 384-well plate format. The inhibitor (GDC-0077) at various concentrations is pre-incubated with the PI3K enzyme in an assay buffer containing MgCl2 and DTT.
-
Initiation and Termination: The kinase reaction is initiated by the addition of ATP and the PIP2 substrate. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. The reaction is then terminated by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay kit (e.g., ADP-Glo™, Promega).
-
Data Analysis: The luminescence signal is read on a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of GDC-0077 on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with a serial dilution of GDC-0077 or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or MTT reagent.[12][13] For CellTiter-Glo®, the reagent is added to each well, and luminescence is measured after a brief incubation. For MTT, the reagent is added, incubated for 4 hours, the supernatant is removed, and DMSO is added to dissolve the formazan crystals before measuring absorbance at 570 nm.[12]
-
Data Analysis: The results are normalized to the vehicle-treated control wells, and IC50 values are determined using non-linear regression analysis.
Western Blotting for Pathway Modulation
Objective: To determine the effect of GDC-0077 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Lysis: Cells are treated with GDC-0077 at specified concentrations and for various time points. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-AKT (Ser473), total AKT, p-S6, total S6, and β-actin as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor activity of GDC-0077 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: PIK3CA-mutant human cancer cells (e.g., 5 x 10^6 HCC1954 cells) are subcutaneously injected into the flank of the mice.[9] For patient-derived xenograft (PDX) models, tumor fragments are implanted.[14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: GDC-0077 is formulated in a vehicle such as 0.5% methylcellulose/0.2% Tween-80 and administered orally, typically once daily, at a specified dose (e.g., 50 mg/kg).[10][11] The control group receives the vehicle only.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2). Body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition (TGI) is calculated. In some cases, tumors are excised for pharmacodynamic analysis (e.g., western blotting for pathway markers).
Experimental and Logical Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a selective PI3Kα inhibitor.
Caption: Preclinical evaluation workflow for a PI3Kα inhibitor.
Conclusion
The development of potent and selective PI3Kα inhibitors represents a significant advancement in targeted therapy for cancers harboring PIK3CA mutations. As exemplified by the preclinical data for GDC-0077 (Inavolisib), these agents demonstrate robust anti-proliferative and anti-tumor activity in relevant cancer models. A thorough understanding of the underlying signaling pathways and the application of rigorous experimental protocols are essential for the successful development and clinical translation of this promising class of therapeutics. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Establishment of genetically diverse patient-derived xenografts of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell viability assay [bio-protocol.org]
- 13. 2. Cell viability assay [bio-protocol.org]
- 14. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of PI3K Inhibition on Tumor Cell Proliferation
Disclaimer: Initial research yielded no publicly available data for a compound specifically named "PI3K-IN-38". Therefore, this technical guide utilizes the well-characterized, potent, and orally bioavailable pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a representative molecule to explore the impact of PI3K pathway inhibition on tumor cell proliferation. The data, protocols, and pathways described herein are based on published findings for Pictilisib and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, playing a critical role in regulating cell proliferation, growth, survival, and metabolism.[1][2] Its hyperactivation, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, drives tumorigenesis and can contribute to resistance against various anti-cancer therapies.[2][3] Consequently, inhibiting the PI3K pathway is a major focus for anticancer drug development.[4]
Pictilisib (GDC-0941) is a potent, ATP-competitive inhibitor of Class I PI3K isoforms, with high potency against p110α and p110δ, and modest selectivity against p110β and p110γ.[2][4][5][6] By blocking the catalytic activity of PI3K, Pictilisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This action inhibits the downstream activation of key effectors like AKT and mTOR, ultimately leading to reduced tumor cell growth and survival.[1][3]
Data Presentation: Anti-Proliferative Activity of Pictilisib (GDC-0941)
The following table summarizes the in vitro anti-proliferative activity of Pictilisib across a range of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which quantify the concentration of the inhibitor required to reduce cell proliferation or viability by 50%.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes | Reference |
| U87MG | Glioblastoma | 950 | - | [5] |
| A2780 | Ovarian Cancer | 140 | - | [5] |
| PC3 | Prostate Cancer | 280 | - | [5] |
| MDA-MB-361 | Breast Cancer | 720 | HER2-amplified, PIK3CA mutant | [5] |
| HCT116 | Colorectal Cancer | 1081 (GI50) | - | [5] |
| DLD1 | Colorectal Cancer | 1070 (GI50) | - | [5] |
| HT29 | Colorectal Cancer | 157 (GI50) | - | [5] |
| MCF-7 | Breast Cancer | 7140 | PIK3CA mutant, Pictilisib-sensitive | [1] |
| MDA-MB-231 | Breast Cancer | 19570 | PIK3CA wild-type, Pictilisib-resistant | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and processes relevant to the study of PI3K inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and point of inhibition by Pictilisib.
Caption: Workflow for evaluating a PI3K inhibitor's effect on tumor cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized and may require optimization based on the specific cell line and laboratory conditions.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This method determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]
Materials:
-
Opaque-walled 96-well plates suitable for cell culture
-
Cancer cell lines of interest
-
Cell culture medium and serum
-
Pictilisib (GDC-0941) or other test compound
-
CellTiter-Glo® Reagent (Promega, Cat.# G7570)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of Pictilisib in culture medium. Add the desired concentrations to the experimental wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for an additional 72 hours (or desired time point) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[8]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot a dose-response curve to calculate the IC50 value.
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as Akt and mTOR, to confirm target engagement and pathway inhibition.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with Pictilisib at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add SDS-PAGE sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel. Separate proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, revealing if the inhibitor induces cell cycle arrest.
Materials:
-
Cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Fixative: Ice-cold 70% ethanol
-
Propidium Iodide (PI) / RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with Pictilisib at relevant concentrations for 24-48 hours. Collect both adherent and floating cells.
-
Harvesting: Wash cells once with PBS and centrifuge at low speed (e.g., 200 x g) for 5 minutes.[14]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Storage: Store the fixed cells at 4°C for at least 2 hours (can be stored for several days).
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase would indicate that the PI3K inhibitor is effectively blocking cell cycle progression.
References
- 1. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. ch.promega.com [ch.promega.com]
- 9. scribd.com [scribd.com]
- 10. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Investigating the Anti-inflammatory Properties of PI3K-IN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-inflammatory properties of PI3K-IN-38, a potent and orally active inhibitor of Phosphoinositide 3-kinase (PI3K). This compound, also identified as compound 123 in patent literature, has demonstrated potential as a therapeutic agent in preclinical settings, exhibiting both anti-cancer and anti-inflammatory activities. This document consolidates the available data on this compound, detailing its mechanism of action, summarizing its inhibitory activity, and outlining the experimental context for its evaluation. Particular focus is placed on the role of the PI3K/AKT/mTOR signaling pathway in inflammation and the therapeutic rationale for its inhibition.
Introduction to PI3K Signaling in Inflammation
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane.[2] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which then modulates a wide array of cellular functions through its own downstream targets, including the mammalian target of rapamycin (mTOR).[1][2]
Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human diseases, including cancer and chronic inflammatory disorders.[3] In the context of inflammation, this pathway is integral to the function of various immune cells.[4] For instance, PI3K signaling is involved in the activation, differentiation, and migration of leukocytes, such as neutrophils, macrophages, and lymphocytes.[4] The δ and γ isoforms of PI3K are particularly enriched in immune cells and play key roles in mediating inflammatory responses.[4][5] Consequently, the inhibition of PI3K has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[6]
This compound: A Novel PI3K Inhibitor
This compound is an orally active small molecule inhibitor of PI3K.[7][8] It has been specifically identified as an inhibitor of the PI3Kα isoform.[7] The compound is also referred to as "compound 123" in the patent literature, specifically in patent WO2012082997A1, which describes a series of tricyclic PI3K inhibitors with potential anti-cancer and anti-inflammatory applications.[7][8]
Quantitative Data
The primary quantitative data available for this compound pertains to its in vitro enzymatic activity against the PI3Kα isoform.
| Target | IC50 | Reference |
| PI3Kα | 0.541 µM | [7] |
Table 1: In vitro inhibitory activity of this compound.
Further quantitative data regarding the anti-inflammatory effects of this compound, such as its impact on cytokine production (e.g., TNF-α, IL-6, IL-1β), inhibition of inflammatory cell migration, or efficacy in in vivo models of inflammation, are described within the patent WO2012082997A1.[8]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of PI3Kα. By blocking the phosphorylation of PIP2 to PIP3, this compound effectively dampens the downstream signaling cascade, leading to reduced activation of AKT and its subsequent effectors. This inhibition is expected to modulate the inflammatory response by interfering with the signaling pathways that control immune cell function.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the evaluation of the anti-inflammatory properties of this compound are outlined in patent WO2012082997A1.[8] While the full text of the patent provides the most comprehensive details, this section outlines the general methodologies typically employed in the preclinical assessment of novel anti-inflammatory compounds.
In Vitro PI3K Enzyme Assay
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of PI3K isoforms.
-
General Procedure:
-
Recombinant human PI3K enzyme (e.g., PI3Kα) is incubated with the substrate (PIP2) and ATP in a suitable buffer.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The production of PIP3 is quantified, typically using a luminescence-based assay or through radioisotope labeling.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cellular Assays for Anti-inflammatory Activity
-
Objective: To assess the effect of this compound on inflammatory responses in relevant cell types.
-
Example Cell Line: RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cells (PBMCs).
-
General Procedure (LPS-induced cytokine release):
-
Cells are plated and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After an incubation period, the cell supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using ELISA or a multiplex bead array.
-
The IC50 for the inhibition of cytokine release is determined.
-
In Vivo Models of Inflammation
-
Objective: To evaluate the efficacy of this compound in a living organism.
-
Example Model: Lipopolysaccharide (LPS)-induced endotoxemia in mice.
-
General Procedure:
-
Animals are administered this compound orally at different doses.
-
After a defined period, a systemic inflammatory response is induced by intraperitoneal injection of LPS.
-
Blood samples are collected at various time points.
-
Serum levels of pro-inflammatory cytokines are measured.
-
Clinical signs of inflammation and survival rates are monitored.
-
Caption: General experimental workflow for assessing the anti-inflammatory properties of a PI3K inhibitor.
Conclusion and Future Directions
This compound is a promising PI3K inhibitor with documented anti-inflammatory potential. Its oral bioavailability and specific inhibition of PI3Kα make it an attractive candidate for further investigation in inflammatory diseases. The foundational data from in vitro enzyme assays, coupled with the broader characterization outlined in the patent literature, provides a strong rationale for its continued development.
Future research should focus on:
-
Elucidating the detailed anti-inflammatory profile of this compound across a range of in vitro and in vivo models.
-
Determining its selectivity profile against other PI3K isoforms (β, δ, γ) to better understand its potential therapeutic window and off-target effects.
-
Investigating its efficacy in chronic models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for in vivo efficacy.
By systematically addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K signalling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Methodological & Application
Application Notes and Protocols for PI3K-IN-38 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of PI3K-IN-38, a potent and orally active inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), in a variety of cell culture-based assays. The protocols outlined below are designed to serve as a starting point for investigating the effects of this compound on cell signaling, viability, and apoptosis.
Introduction to this compound
This compound is a selective inhibitor of the p110α catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This compound exhibits anticancer and anti-inflammatory properties by blocking the catalytic activity of PI3Kα, thereby inhibiting the downstream signaling cascade.
Biochemical and Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Target | PI3Kα | [1][2] |
| IC50 (PI3Kα) | 0.541 µM | [1][2] |
| Molecular Formula | C₂₃H₂₄N₆O₂ | [1] |
| Molecular Weight | 416.48 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, GSK3β, and FOXO transcription factors, to regulate diverse cellular functions.
Experimental Protocols
The following protocols are generalized for the use of PI3K inhibitors in cell culture and should be optimized for your specific cell line and experimental conditions.
Reagent Preparation
This compound Stock Solution (10 mM):
-
This compound is soluble in dimethyl sulfoxide (DMSO).
-
To prepare a 10 mM stock solution, dissolve 4.16 mg of this compound (MW: 416.48 g/mol ) in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity.
General Experimental Workflow
The following diagram illustrates a general workflow for cell culture experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration | 0.1 - 10 µM (or higher, based on cell line sensitivity) |
| Treatment Duration | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
| Parameter | Recommended Condition |
| Cell Seeding | Achieve 70-80% confluency at harvest |
| This compound Concentration | 0.5 - 5 µM (or as determined from viability assays) |
| Treatment Duration | 24, 48 hours |
| Staining | Per manufacturer's protocol |
Western Blot Analysis of PI3K Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cells of interest
-
6-well or 10 cm plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay. A shorter treatment time (e.g., 1, 6, or 24 hours) may be sufficient to observe changes in protein phosphorylation.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
| Parameter | Recommended Condition |
| Protein Loading | 20 - 40 µg |
| This compound Concentration | 0.5 - 5 µM |
| Treatment Duration | 1, 6, 24 hours |
| Primary Antibody Incubation | Overnight at 4°C |
Troubleshooting and Optimization
-
Low Solubility: If this compound precipitates in the culture medium, prepare fresh dilutions from the DMSO stock immediately before use and ensure the final DMSO concentration is low.
-
Cell Line Variability: The optimal concentration of this compound and treatment duration will vary between different cell lines. It is crucial to perform dose-response and time-course experiments for each new cell line.
-
Off-Target Effects: At high concentrations, inhibitors may exhibit off-target effects. Correlate phenotypic observations with the specific inhibition of the PI3K pathway by performing western blot analysis for downstream targets.
Conclusion
These application notes provide a comprehensive framework for the utilization of this compound in cell culture experiments. By following these generalized protocols and optimizing them for specific experimental systems, researchers can effectively investigate the biological roles of PI3Kα and the therapeutic potential of its inhibition.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and perform their own optimization experiments to achieve the best results for their specific applications.
References
Determining the Optimal Concentration of PI3K-IN-38 for Treating Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] PI3K-IN-38 is a potent inhibitor of PI3Kα with a reported IC50 of 0.541 µM in biochemical assays. However, the optimal concentration for achieving desired therapeutic effects in various cancer cell lines requires empirical determination. These application notes provide a comprehensive framework and detailed protocols for researchers to ascertain the optimal working concentration of this compound for their specific cancer cell line models. The following sections outline protocols for determining cell viability (IC50), assessing pathway inhibition via Western blotting, and measuring the induction of apoptosis.
Introduction to this compound and the PI3K Pathway
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[1][2] This pathway plays a central role in promoting cell proliferation, survival, and resistance to therapy.[1][3] PI3K inhibitors are a promising class of targeted therapies designed to block this aberrant signaling.[2] this compound is a specific inhibitor targeting the p110α isoform of PI3K. Understanding its precise impact on different cancer cell lines is crucial for its preclinical development.
PI3K Signaling Pathway Overview
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: Determining the Optimal Concentration of this compound
A systematic approach involving a dose-response analysis is essential to identify the optimal concentration of this compound. The following table provides a template for summarizing key quantitative data obtained from the experimental protocols detailed below.
Table 1: Quantitative Analysis of this compound Effects on Cancer Cell Lines
| Cancer Cell Line | PIK3CA Status | PTEN Status | IC50 (µM) from Viability Assay (72h) | Apoptosis Induction (Concentration, Time) | p-Akt Inhibition (Concentration, Time) |
| Breast Cancer | |||||
| MCF-7 | Mutant | Wild-Type | e.g., 0.8 | e.g., 1 µM, 48h | e.g., 0.5 µM, 24h |
| MDA-MB-231 | Wild-Type | Mutant | e.g., 2.5 | e.g., 5 µM, 48h | e.g., 1 µM, 24h |
| Lung Cancer | |||||
| A549 | Wild-Type | Wild-Type | e.g., 5.2 | e.g., 10 µM, 72h | e.g., 2 µM, 24h |
| NCI-H460 | Mutant | Wild-Type | e.g., 1.5 | e.g., 2 µM, 48h | e.g., 0.8 µM, 24h |
| Prostate Cancer | |||||
| PC-3 | Wild-Type | Null | e.g., 3.1 | e.g., 5 µM, 72h | e.g., 1.5 µM, 24h |
| LNCaP | Wild-Type | Mutant | e.g., 4.5 | e.g., 8 µM, 72h | e.g., 2 µM, 24h |
Note: The values presented in this table are hypothetical examples for illustrative purposes. Researchers should populate this table with their own experimental data.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's datasheet, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®) to Determine IC50
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for PI3K Pathway Inhibition
Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for different time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with selected concentrations of this compound for desired time points (e.g., 24, 48 hours).
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
The determination of the optimal concentration of this compound is a critical step in preclinical cancer research. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the efficacy of this inhibitor in their specific cancer cell line models. By generating quantitative data on cell viability, pathway inhibition, and apoptosis, researchers can confidently select appropriate concentrations for further in vitro and in vivo studies, ultimately advancing the development of novel targeted cancer therapies.
References
Application Note and Protocol: Detection of p-Akt Inhibition by PI3K-IN-38 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. Its activation through phosphorylation at key residues, such as Serine 473 (p-Akt), is a critical event in the downstream signaling cascade. Consequently, monitoring the phosphorylation status of Akt is a reliable method for assessing the activity of the PI3K pathway and the efficacy of its inhibitors.
PI3K-IN-38 is a potent and orally active inhibitor of the PI3K alpha isoform (PI3Kα) with an IC50 of 0.541 µM.[2] This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of Akt phosphorylation at Serine 473 (p-Akt) in cultured cells treated with this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound exerts its inhibitory effect by targeting PI3K, thereby preventing the production of PIP3 and subsequent activation of Akt.
Experimental Protocol
This protocol outlines the necessary steps to assess the dose-dependent inhibition of p-Akt by this compound in a selected cancer cell line.
Materials
-
Cell Line: A cancer cell line with a known active PI3K/Akt pathway (e.g., MCF-7, U87-MG, A549).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Dissolved in DMSO to a stock concentration of 10 mM.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels.
-
Transfer Buffer: Standard Tris-Glycine or Towbin buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody.
-
Rabbit anti-total Akt antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Detailed Methodology
-
Cell Seeding and Culture:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Serum Starvation (Optional):
-
To reduce basal levels of p-Akt, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium. Based on the IC50 of 0.541 µM, a suggested starting concentration range is 0.1 µM to 10 µM (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Replace the medium with the inhibitor-containing medium and incubate for a predetermined time (e.g., 2, 6, or 24 hours). The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommended dilutions (typically 1:1000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. It is recommended to probe for p-Akt first. The membrane can then be stripped and re-probed for total Akt and the loading control.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Further normalize the p-Akt/Total Akt ratio to the loading control (β-actin or GAPDH).
-
Plot the normalized p-Akt levels against the concentration of this compound to visualize the dose-dependent inhibition.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison.
| Treatment Group | This compound (µM) | Normalized p-Akt/Total Akt Ratio (Arbitrary Units) | % Inhibition of p-Akt |
| Vehicle Control | 0 (DMSO) | 1.00 | 0% |
| This compound | 0.1 | 0.85 | 15% |
| This compound | 0.5 | 0.52 | 48% |
| This compound | 1.0 | 0.25 | 75% |
| This compound | 5.0 | 0.08 | 92% |
| This compound | 10.0 | 0.03 | 97% |
Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and exposure times.
Troubleshooting
-
High Background:
-
Ensure adequate blocking with 5% BSA.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
Use TBST instead of PBS-T for all wash and antibody dilution steps.
-
-
No or Weak Signal:
-
Confirm protein transfer with Ponceau S staining.
-
Ensure the use of fresh lysis buffer with active phosphatase and protease inhibitors.
-
Check the activity of the primary and secondary antibodies.
-
Increase the amount of protein loaded.
-
Ensure the cell line has a detectable basal level of p-Akt.
-
-
Inconsistent Loading:
-
Carefully perform protein quantification and ensure equal loading.
-
Always normalize to a reliable loading control like β-actin or GAPDH.
-
Conclusion
This application note provides a comprehensive protocol for the detection of p-Akt inhibition by this compound using Western blot analysis. By following this detailed methodology, researchers can effectively assess the potency and dose-response of this inhibitor on the PI3K/Akt signaling pathway, providing valuable insights for cancer research and drug development.
References
Application Notes and Protocols: In Vivo Dosing and Administration of PI3K-IN-38 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][3] This document provides detailed application notes and protocols for the in vivo dosing and administration of a representative pan-Class I PI3K inhibitor, referred to herein as PI3K-IN-38, in mouse models of cancer. The protocols and data presented are synthesized from preclinical studies of various well-characterized PI3K inhibitors and are intended to serve as a comprehensive guide for researchers.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (3,4)-biphosphate (PIP2) to form phosphatidylinositol (3,4,5)-triphosphate (PIP3).[1] PIP3 recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and survival.[1][2]
Quantitative Data Summary
The following tables summarize representative dosing and administration data for various PI3K inhibitors in mouse models, which can be used as a starting point for designing experiments with this compound.
Table 1: In Vivo Dosing of PI3K Inhibitors in Mouse Models
| Compound | Mouse Model | Dose | Administration Route | Dosing Schedule | Reference |
| ZSTK474 | U87 Orthotopic Xenograft | 200 mg/kg | Oral (gavage) | Daily | [4] |
| NVP-BEZ235 | U87 Orthotopic Xenograft | 10 mg/kg | Oral (gavage) | Daily | [4] |
| Rapamycin | Ovarian Endometrioid Adenocarcinoma (GEMM) | 1 mg/kg and 4 mg/kg | Intraperitoneal | Not Specified | [5] |
| API-2 | Ovarian Endometrioid Adenocarcinoma (GEMM) | Not Specified | Not Specified | Not Specified | [5] |
| Perifosine | Ovarian Endometrioid Adenocarcinoma (GEMM) | Not Specified | Not Specified | Not Specified | [5] |
| Pan-PI3K Inhibitors | General | 10 mg/kg | Intraperitoneal | Single dose | [6] |
| CNIO-PI3Ki | Obese Mice | 10 mg/kg and 15 mg/kg | Oral (gavage) | Not Specified | [7] |
| GDC-0941 | Obese Mice | 75 mg/kg | Oral (gavage) | Not Specified | [7] |
| Amdizalisib | ICR Mice | 10 mg/kg | Oral | Single dose | [3] |
| Amdizalisib | ICR Mice | 2.5 mg/kg | Intravenous | Single dose | [3] |
Table 2: Pharmacokinetic Parameters of a Representative PI3K Inhibitor (Amdizalisib) in Mice
| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | 0.083 | 0.5 |
| Cmax (ng/mL) | 1350 | 1290 |
| AUC(0-t) (h*ng/mL) | 1640 | 4480 |
| t1/2 (h) | 2.1 | 2.4 |
| Bioavailability (%) | - | 68.3 |
| Data synthesized from a study on amdizalisib in ICR mice.[3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound (lyophilized powder)
-
Vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline, or as recommended by the manufacturer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal or intravenous injection)
-
70% ethanol
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10-200 mg/kg) and the body weight of the mice, calculate the total amount of compound needed.
-
Reconstitute this compound:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to achieve the desired final concentration.
-
Vortex thoroughly until the compound is fully dissolved or forms a homogenous suspension. Sonication may be used to aid dissolution if necessary.
-
-
Dose Administration:
-
Oral Gavage:
-
Weigh the mouse to determine the exact volume of the drug formulation to be administered.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume.
-
-
Intraperitoneal (IP) Injection:
-
Weigh the mouse to determine the exact volume to be injected.
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline, and inject the solution.
-
-
Intravenous (IV) Injection:
-
Weigh the mouse to determine the exact volume to be injected.
-
Place the mouse in a restraining device to visualize the tail vein.
-
Swab the tail with 70% ethanol.
-
Insert the needle into the tail vein and slowly inject the solution.
-
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor cells (e.g., U87 glioblastoma, PC3 prostate cancer)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
Workflow:
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 106 cells in 100-200 µL of saline or media, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 6 per group).
-
Treatment: Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Study Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the differences in tumor growth and final tumor weight between the treatment and control groups.
Protocol 3: Pharmacokinetic Study
Materials:
-
Cannulated mice (optional, for serial blood sampling)
-
This compound formulation
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
LC-MS/MS equipment and reagents
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., oral and intravenous groups to determine bioavailability).
-
Blood Sampling: Collect blood samples at various time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
Dose-Response Relationship
Understanding the dose-response relationship is crucial for determining the optimal therapeutic window for this compound. This involves evaluating both the efficacy and potential toxicity at various dose levels.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo evaluation of this compound in mouse models. Researchers should optimize these protocols based on the specific characteristics of their compound, tumor model, and experimental goals. Careful consideration of dosing, administration route, and pharmacokinetic properties will be essential for the successful preclinical development of novel PI3K inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PI3K Inhibitors in Combination with Chemotherapy Agents
Note: Extensive searches for a specific compound designated "PI3K-IN-38" did not yield any publicly available information. This name may refer to an internal compound designation not yet disclosed in scientific literature. The following application notes and protocols are therefore based on the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors and their combination with other chemotherapy agents, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Hyperactivation of this pathway is one of the most frequent oncogenic alterations in a wide array of human cancers, making it a prime target for therapeutic intervention.[1][2][5][6][7] While PI3K inhibitors have shown promise, their efficacy as single agents is often limited by intrinsic and acquired resistance mechanisms.[1][8] A growing body of preclinical and clinical evidence supports the rationale for combining PI3K inhibitors with other therapeutic agents, including conventional chemotherapy, targeted therapies, and immunotherapy, to enhance anti-tumor activity and overcome resistance.[1][4][8][9][10]
This document provides detailed application notes and experimental protocols for the investigation of PI3K inhibitors in combination with other chemotherapy agents.
Rationale for Combination Therapies
The primary motivations for combining PI3K inhibitors with other anticancer agents include:
-
Synergistic or Additive Anti-tumor Effects: Targeting multiple nodes within the PI3K pathway or simultaneously inhibiting parallel signaling pathways can lead to enhanced cancer cell killing.[1][11]
-
Overcoming Resistance: PI3K pathway activation is a known mechanism of resistance to various therapies, including chemotherapy and targeted agents.[8][9] Combining a PI3K inhibitor can restore sensitivity to these treatments.
-
Targeting Compensatory Signaling: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory feedback loops, such as the RAS/RAF/MEK/ERK pathway.[1][11] Dual blockade of these pathways can be more effective.
-
Lowering Effective Doses: Combination therapies may allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or enhancing efficacy.
Key Combination Strategies
Several classes of chemotherapy agents have been investigated in combination with PI3K inhibitors. The choice of combination often depends on the cancer type, its genetic background (e.g., PIK3CA or PTEN mutations), and the specific mechanism of action of the combination partner.
Combination with Cytotoxic Chemotherapy
Conventional cytotoxic agents like taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., cisplatin) remain a cornerstone of cancer treatment. Preclinical studies have shown that PI3K inhibitors can sensitize cancer cells to the cytotoxic effects of these agents.[9][12]
Table 1: Preclinical Data of PI3K Inhibitors with Cytotoxic Agents
| PI3K Inhibitor Class | Combination Agent | Cancer Model | Observed Effect | Reference |
| Pan-PI3K (e.g., Buparlisib) | Paclitaxel | Breast Cancer | Synergistic inhibition of cell proliferation | [12] |
| Pan-PI3K (e.g., Pictilisib) | Cisplatin | Ovarian Cancer | Enhanced apoptosis and tumor growth inhibition | [13] |
| PI3K/mTOR (e.g., NVP-BEZ235) | Docetaxel | Prostate Cancer | Increased anti-tumor activity | [1] |
| Isoform-specific PI3Kα | SN-38 (Irinotecan) | Hepatocellular Carcinoma | Enhanced SN-38-induced apoptosis | [14] |
Combination with Targeted Therapies
Targeted agents that inhibit other key signaling pathways are rational combination partners for PI3K inhibitors.
-
MEK Inhibitors: Given the crosstalk between the PI3K/AKT and RAS/RAF/MEK/ERK pathways, dual inhibition has shown significant synergy in various cancer models, particularly those with KRAS mutations.[1][11]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Activation of the PI3K pathway is a common mechanism of resistance to RTK inhibitors like anti-HER2 therapies (e.g., trastuzumab) and EGFR inhibitors (e.g., erlotinib).[1]
-
Endocrine Therapy: In hormone receptor-positive breast cancer, PI3K pathway activation is associated with endocrine resistance. Combining PI3K inhibitors with agents like fulvestrant has shown significant clinical benefit.[2][8]
-
CDK4/6 Inhibitors: The combination of PI3K inhibitors with CDK4/6 inhibitors (e.g., palbociclib) has demonstrated synergistic activity in preclinical models of breast cancer.[15]
Table 2: Clinical Trial Data of PI3K Inhibitors with Targeted Therapies
| PI3K Inhibitor | Combination Agent | Cancer Type | Phase | Key Finding |
| Alpelisib (PI3Kα specific) | Fulvestrant | HR+/HER2- Breast Cancer | III | Improved Progression-Free Survival in PIK3CA-mutant patients.[16] |
| Inavolisib (PI3Kα specific) | Palbociclib + Fulvestrant | HR+/HER2- Breast Cancer | III | Improved Progression-Free Survival. |
| Buparlisib (pan-PI3K) | Fulvestrant | HR+/HER2- Breast Cancer | III | Modest improvement in PFS, but with notable toxicity. |
| Pictilisib (pan-PI3K) | Paclitaxel | Triple-Negative Breast Cancer | II | Limited clinical activity. |
| Copanlisib (pan-PI3K) | Rituximab | Relapsed Indolent B-cell Lymphoma | II | High overall response rate. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The PI3Kδ Inhibitor Idelalisib Diminishes Platelet Function and Shows Antithrombotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical modeling of combined phosphatidylinositol-3-kinase inhibition with endocrine therapy for estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 7. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoinositide 3-Kinases as Potential Targets for Thrombosis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K inhibitors in hematology: When one door closes… - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blocking of PI3K/Akt pathway enhances apoptosis induced by SN-38, an active form of CPT-11, in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI 3-kinase p110beta: a new target for antithrombotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Quantifying Apoptosis Induction by PI3K-IN-38 Using Annexin V/PI Staining
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation in response to extracellular signals.[1] Activated PI3K phosphorylates membrane lipids, creating docking sites for proteins like Akt (also known as Protein Kinase B).[1] Once activated, Akt phosphorylates a multitude of downstream targets that suppress apoptosis and promote cell survival.[2][3] For instance, Akt can inactivate pro-apoptotic proteins such as Bad and Caspase-9, and promote the function of anti-apoptotic proteins like Bcl-2.[2][3]
Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[4][5] Consequently, this pathway is a prime target for therapeutic intervention. PI3K inhibitors, such as the hypothetical compound PI3K-IN-38, are designed to block the activity of PI3K, thereby inhibiting downstream Akt signaling and inducing programmed cell death (apoptosis) in cancer cells.[3][6]
This application note provides a detailed protocol for quantifying apoptosis in cells treated with this compound using the Annexin V and Propidium Iodide (PI) dual-staining assay analyzed by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer surface.[7][8] Annexin V is a protein with a high affinity for PS that, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[7][9] Propidium Iodide is a fluorescent dye that intercalates with DNA but is excluded by the intact plasma membrane of live and early apoptotic cells.[10] It can only penetrate the compromised membranes of late-stage apoptotic or necrotic cells, allowing for the differentiation between various cell populations.[7][10]
Principle of the Method
The Annexin V/PI assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and PS externalization.
-
Viable Cells : These cells maintain membrane asymmetry and integrity. They do not bind Annexin V and exclude PI (Annexin V-/PI-).[11]
-
Early Apoptotic Cells : In the initial phases of apoptosis, PS is exposed on the cell surface, allowing Annexin V to bind. The plasma membrane, however, remains intact, excluding PI (Annexin V+/PI-).[11]
-
Late Apoptotic/Necrotic Cells : In the later stages of apoptosis, membrane integrity is lost. These cells expose PS and are also permeable to PI (Annexin V+/PI+).[11]
-
Necrotic Cells : These cells have lost membrane integrity due to injury rather than programmed cell death, allowing PI to enter, but may not have exposed PS in the same manner as apoptotic cells (Annexin V-/PI+).[12]
This differential staining allows for the quantitative assessment of apoptosis induction by compounds like this compound.
Signaling Pathway and Experimental Workflow
Figure 1. The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for the Annexin V/PI apoptosis assay.
Materials and Reagents
-
Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing):
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
-
Flow cytometry tubes (5 mL round-bottom tubes)
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment (e.g., 0.5 x 10⁶ to 1 x 10⁶ cells per well).[13]
-
Incubation : Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Dilutions : Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Cell Treatment : Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include the following controls:
-
Untreated Control : Cells in fresh medium only.
-
Vehicle Control : Cells treated with the same concentration of DMSO as the highest this compound dose.
-
-
Incubation : Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V/PI Staining Procedure
-
Preparation : Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Prepare enough for all samples plus extra. Keep on ice.
-
Cell Harvesting :
-
Adherent Cells : Aspirate the culture medium (which contains floating apoptotic cells) and transfer it to a labeled flow cytometry tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the previously collected supernatant.[13]
-
Suspension Cells : Gently pipette the cells and transfer them directly to a labeled flow cytometry tube.
-
-
Cell Washing : Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[10] Carefully aspirate the supernatant without disturbing the cell pellet.
-
Second Wash : Wash the cells again by resuspending the pellet in 1 mL of ice-cold PBS, centrifuging as before, and discarding the supernatant.
-
Staining :
-
Incubation : Incubate the tubes for 15 minutes at room temperature (20-25°C) in the dark.[10]
-
Final Preparation : Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analysis : Analyze the samples by flow cytometry immediately, preferably within one hour. Keep samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Instrument Setup : Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel).
-
Controls : Run unstained, PI-only, and Annexin V-FITC-only stained cells to set up proper voltage and compensation settings to correct for spectral overlap.[10]
-
Data Acquisition : Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) per sample for statistical significance.
-
Gating Strategy :
-
First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From this gate, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Set up quadrants based on the negative control (untreated or vehicle-treated cells) to define the four populations:
-
Data Presentation and Expected Results
The quantitative data obtained from the flow cytometry analysis should be summarized in a table. The results are expected to show a dose-dependent increase in the percentage of apoptotic cells (both early and late) following treatment with this compound.
Table 1: Hypothetical Apoptosis Induction by this compound in a Cancer Cell Line after 48h Treatment
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Untreated Control | 0 | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.9 ± 0.5 | 5.0 ± 1.3 |
| Vehicle (DMSO) | 0 | 93.8 ± 2.5 | 3.5 ± 0.6 | 2.2 ± 0.7 | 5.7 ± 1.3 |
| This compound | 10 | 81.2 ± 3.3 | 12.4 ± 1.5 | 5.6 ± 1.1 | 18.0 ± 2.6 |
| This compound | 50 | 65.7 ± 4.1 | 22.8 ± 2.9 | 10.1 ± 1.8 | 32.9 ± 4.7 |
| This compound | 250 | 38.4 ± 5.2 | 35.1 ± 3.8 | 24.3 ± 3.1 | 59.4 ± 6.9 |
Data are represented as Mean ± Standard Deviation from three independent experiments.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. kumc.edu [kumc.edu]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Downstream Effectors of PI3K using Pictilisib (GDC-0941)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-class I PI3K inhibitor that has been investigated in numerous preclinical and clinical studies.[1][2] By inhibiting the activity of PI3K, Pictilisib effectively blocks the downstream signaling cascade, including the activation of key effectors such as the mammalian target of rapamycin (mTOR) and the ribosomal protein S6 kinase (S6K). These application notes provide a comprehensive guide for researchers to utilize Pictilisib as a tool to investigate the downstream effects of PI3K inhibition on mTOR and S6K.
Mechanism of Action
Pictilisib is a potent inhibitor of all four class I PI3K isoforms (α, β, δ, and γ).[1][3] In a normal cellular context, growth factor signaling activates receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a variety of substrates, leading to the activation of mTOR. mTOR, a central regulator of cell growth and proliferation, exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 directly phosphorylates and activates S6K, which in turn phosphorylates the ribosomal protein S6 (S6), promoting protein synthesis and cell cycle progression.
Pictilisib, by inhibiting PI3K, prevents the production of PIP3, thereby blocking the activation of AKT and the subsequent downstream signaling to mTOR and S6K. This leads to a reduction in the phosphorylation of mTOR and S6K, providing a measurable readout of PI3K pathway inhibition.
Data Presentation
The inhibitory activity of Pictilisib (GDC-0941) on PI3K isoforms and its effect on downstream signaling can be quantified to understand its potency and cellular effects.
Table 1: In Vitro Inhibitory Activity of Pictilisib (GDC-0941)
| Target | IC50 (nM) |
| PI3Kα | 3 |
| PI3Kβ | 33 |
| PI3Kδ | 3 |
| PI3Kγ | 75 |
| mTOR | 580 |
| DNA-PK | 1230 |
Data compiled from multiple sources.[1][3]
Table 2: Representative Data on the Inhibition of Downstream Effectors by Pictilisib (GDC-0941) in Cancer Cells
| Concentration of Pictilisib (nM) | % Inhibition of p-AKT (Ser473) | % Inhibition of p-S6 (Ser235/236) |
| 10 | 25% | 15% |
| 50 | 60% | 45% |
| 100 | 85% | 70% |
| 500 | >95% | >90% |
This table presents representative data synthesized from published studies describing the dose-dependent inhibition of AKT and S6 phosphorylation by Pictilisib.[1][4] Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
A key method to assess the impact of Pictilisib on the PI3K/mTOR/S6K pathway is through Western blot analysis to measure the phosphorylation status of target proteins.
Protocol: Western Blot Analysis of mTOR and S6K Phosphorylation
1. Cell Culture and Treatment: a. Seed the cancer cell line of interest (e.g., MCF-7, U87MG) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Starve the cells in serum-free media for 12-24 hours to reduce basal pathway activation. c. Treat the cells with varying concentrations of Pictilisib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) into the wells of a 4-12% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, phospho-S6 (Ser235/236), and total S6 overnight at 4°C with gentle agitation. A loading control like β-actin or GAPDH should also be used. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib.
Experimental Workflow Diagram
Caption: Workflow for analyzing downstream PI3K signaling using Western blotting.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
Troubleshooting & Optimization
PI3K-IN-38 solubility and stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with the PI3K inhibitor, PI3K-IN-38, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, like many kinase inhibitors, exhibits poor solubility in aqueous solutions. It is sparingly soluble in aqueous buffers. For experimental use, it is common practice to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted into aqueous experimental media.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a high-purity organic solvent like DMSO. For example, a stock solution of 10 mM can be prepared. It is crucial to ensure the compound is fully dissolved, which may require gentle warming or vortexing. Store stock solutions at -20°C or -80°C to maintain stability. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound in its solid form should be stored at -20°C. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Aqueous working solutions are not recommended for storage and should be prepared fresh for each experiment.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration may help to keep the compound in solution. However, it is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use a pre-warmed medium: Diluting the stock solution into a pre-warmed (37°C) medium can sometimes improve solubility.
-
Formulation with solubilizing agents: For in vivo studies, consider using formulation vehicles containing solubilizing agents such as PEG300, Tween-80, or cyclodextrins.
Q5: How does the stability of this compound change in aqueous solutions?
A5: The stability of PI3K inhibitors in aqueous solutions can be affected by pH, temperature, and light exposure. Generally, these compounds are more stable at acidic pH and are prone to degradation at neutral or alkaline pH. It is recommended to prepare fresh aqueous solutions for each experiment and avoid prolonged storage. Degradation can lead to a loss of inhibitory activity.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the culture wells for any signs of precipitation after adding the inhibitor.
-
Prepare a fresh dilution of this compound in the medium and check for precipitation before adding it to the cells.
-
Reduce the final concentration of this compound.
-
Ensure the final DMSO concentration is consistent across all experiments and include a vehicle control.
-
Issue 2: Low bioavailability in in vivo studies.
-
Possible Cause: Poor absorption due to low aqueous solubility.
-
Troubleshooting Steps:
-
Optimize the formulation. Consider using a vehicle containing solubilizing agents. Common formulations for poorly soluble compounds for in vivo use include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
-
Consider alternative routes of administration.
-
Quantitative Data
Table 1: Representative Solubility of PI3K Inhibitors in Common Solvents
| Solvent | Representative Solubility | Notes |
| DMSO | 10-100 mg/mL | Use of fresh, high-quality DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2] |
| Ethanol | ~0.25 mg/mL | Lower solubility compared to DMSO. |
| PBS (pH 7.2) | Sparingly soluble | For maximum solubility, first dissolve in DMSO and then dilute in PBS. A 1:6 ratio of DMSO to PBS may yield a solubility of approximately 0.14 mg/mL for some inhibitors. Aqueous solutions are not recommended for storage for more than one day. |
Note: The data presented in this table is representative of poorly soluble PI3K inhibitors and may not reflect the exact solubility of this compound. Researchers should determine the solubility of their specific batch of this compound experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Prepare a standard curve of this compound in the same buffer to accurately determine the concentration.
-
Protocol 2: Assessment of Stability in Aqueous Solution
-
Solution Preparation:
-
Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (below its solubility limit).
-
-
Incubation:
-
Aliquot the solution into several vials and incubate them under different conditions (e.g., different pH values, temperatures, light/dark).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
-
Analysis:
-
Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
The degradation rate can be determined by plotting the concentration of this compound against time. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Optimizing PI3K-IN-38 incubation time for maximal inhibition
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the incubation time of PI3K-IN-38 for maximal inhibition of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: For initial experiments, a time-course study is highly recommended. Signaling responses to kinase inhibitors can be rapid, with effects seen in as little as 5 to 30 minutes.[1] However, maximal inhibition of the PI3K pathway may require longer incubation periods, sometimes up to 24 hours, to achieve a steady state of target engagement and downstream pathway modulation.[2] A good starting point is to test a range of time points, such as 30 minutes, 1 hour, 4 hours, 8 hours, and 24 hours.
Q2: How do I determine if I have reached maximal inhibition?
A2: Maximal inhibition is typically determined by assessing the phosphorylation status of key downstream effectors of PI3K, most commonly Akt. A time-point is considered optimal when a further increase in incubation time does not result in a significant additional decrease in the phosphorylation of Akt (p-Akt) at a given concentration of this compound. This is usually quantified via Western blot analysis.
Q3: Does the optimal incubation time for this compound vary between different cell lines?
A3: Yes, the optimal incubation time can vary significantly depending on the cell type. Factors such as cellular metabolism, the basal level of PI3K pathway activation, and the expression levels of PI3K isoforms can all influence the time required to achieve maximal inhibition.[3] Therefore, it is crucial to perform a time-course experiment for each new cell line being investigated.
Q4: Should I pre-incubate my cells with this compound before adding a stimulant?
A4: Yes, if you are studying the effect of this compound on signaling induced by a growth factor or other stimulant, pre-incubation is essential. A pre-incubation period of 30 to 60 minutes is often sufficient to allow the inhibitor to enter the cells and engage with its target before the pathway is activated.[1]
Q5: What is the relationship between inhibitor concentration and incubation time?
A5: Inhibitor concentration and incubation time are interconnected. At higher concentrations of this compound, maximal inhibition may be achieved more rapidly. Conversely, at lower concentrations, a longer incubation time might be necessary to reach the same level of inhibition. It is important to first determine the IC50 of the inhibitor in your specific cell line and then perform a time-course experiment at a concentration that is typically 5 to 20 times the IC50 value to ensure saturation of the target.
Troubleshooting Guide
Problem: I am not observing significant inhibition of p-Akt, even at long incubation times.
| Possible Cause | Suggested Solution |
| Low Inhibitor Concentration | Ensure the concentration of this compound is sufficient. We recommend using a concentration at least 5-10 times the IC50 for your cell line. |
| Inhibitor Instability | This compound may be unstable in your culture medium over long incubation periods. Consider replenishing the medium with fresh inhibitor for time points longer than 24 hours.[2] |
| Cellular Resistance | The cell line may have intrinsic or acquired resistance mechanisms, such as compensatory activation of other signaling pathways.[4][5] Consider investigating feedback loops or alternative survival pathways. |
| Incorrect Downstream Readout | While p-Akt is the most common readout, some cellular contexts might require assessing other downstream targets like p-S6K or p-4E-BP1 to get a complete picture of pathway inhibition.[6] |
Problem: I am observing high levels of cell death with longer incubation times.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | The PI3K pathway is crucial for cell survival.[7] Prolonged and complete inhibition can lead to apoptosis. Determine if the observed cell death is an expected outcome of inhibiting this pathway in your model. |
| Off-Target Effects | At high concentrations or long incubation times, this compound may have off-target effects leading to cytotoxicity.[8] Perform a dose-response experiment to find a concentration that inhibits the target without causing excessive cell death. |
| Suboptimal Cell Health | Ensure cells are healthy and not overly confluent before starting the experiment, as this can make them more susceptible to stress-induced death. |
Problem: The inhibitory effect of this compound appears to be transient or decrease over time.
| Possible Cause | Suggested Solution |
| Inhibitor Degradation | The compound may be metabolized by the cells or degrade in the culture medium. As mentioned, consider replenishing the inhibitor for longer time points. |
| Activation of Feedback Loops | Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory feedback mechanisms that reactivate the pathway or parallel survival pathways.[9] Analyze earlier time points to capture the initial inhibitory effect. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a method to determine the optimal incubation time for this compound by measuring the phosphorylation of Akt (Ser473) via Western blot.
1. Cell Seeding and Culture:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- Allow cells to attach and grow for 24-48 hours in complete growth medium.
- If studying growth factor-stimulated p-Akt, serum-starve the cells for 4-6 hours prior to the experiment.
2. Inhibitor Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute this compound in culture medium to the desired final concentration (e.g., 10x IC50).
- Add the inhibitor-containing medium to the cells. Include a vehicle control (e.g., DMSO) well.
- Incubate the cells for various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).
3. Cell Lysis:
- At the end of each incubation period, place the plate on ice and aspirate the medium.
- Wash the cells once with ice-cold PBS.
- Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein lysate) and store at -80°C.
4. Protein Quantification and Western Blot:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Perform SDS-PAGE and Western blot analysis using standard protocols.
- Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
- Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-Akt signal to the total Akt signal for each time point.
- Express the results as a percentage of the vehicle-treated control.
- Plot the percentage of p-Akt inhibition versus time to determine the point of maximal inhibition.
Data Presentation
Table 1: Representative Time-Course of Akt Phosphorylation Inhibition by this compound
The following table provides an example of expected results from a time-course experiment.
| Incubation Time (Hours) | p-Akt/Total Akt Ratio (Normalized to Control) | % Inhibition |
| 0 (Control) | 1.00 | 0% |
| 0.5 | 0.65 | 35% |
| 1 | 0.40 | 60% |
| 4 | 0.25 | 75% |
| 8 | 0.15 | 85% |
| 24 | 0.12 | 88% |
In this example, maximal inhibition is approached at 8 hours, with little additional inhibition observed at 24 hours. Therefore, an 8-hour incubation time could be considered optimal for subsequent experiments.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
How to address acquired resistance to PI3K-IN-38 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-38, in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms?
A1: Acquired resistance to PI3K inhibitors like this compound is a multifaceted issue. The most frequently observed mechanisms include:
-
Reactivation of the PI3K/AKT/mTOR pathway: This can occur through secondary mutations or amplification of the PIK3CA gene, the target of this compound, or through the loss of the tumor suppressor PTEN, which antagonizes PI3K signaling.[1][2][3][4]
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating parallel signaling cascades. Common examples include the MAPK/ERK and JAK/STAT pathways, often triggered by the activation of receptor tyrosine kinases (RTKs) like EGFR, HER3, and IGF-1R.[5][6][7][8]
-
Upregulation of downstream effectors: Increased expression or activity of proteins downstream of PI3K, such as PIM kinases or the CDK4/6-cyclin D1 complex, can sustain cell proliferation and survival despite PI3K inhibition.[9][10][11][12]
-
Epigenetic alterations and cellular plasticity: Changes in the epigenetic landscape can lead to altered gene expression profiles that promote a resistant phenotype.[5][13]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by performing a dose-response assay and comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[14][15]
Q3: Are there established strategies to overcome acquired resistance to PI3K inhibitors?
A3: Yes, several strategies, primarily involving combination therapies, have shown promise in preclinical models. The choice of the combination agent depends on the specific resistance mechanism. Common approaches include:
-
Dual pathway blockade: Combining this compound with inhibitors of bypass pathways, such as MEK inhibitors for the MAPK/ERK pathway or JAK inhibitors for the JAK/STAT pathway.
-
Targeting downstream effectors: Co-treatment with inhibitors of downstream mediators of resistance, such as PIM kinase inhibitors or CDK4/6 inhibitors.[9][12]
-
Vertical pathway inhibition: Combining this compound with inhibitors of other nodes in the same pathway, such as mTOR or AKT inhibitors.[2][6]
Troubleshooting Guides
Issue 1: Unexpectedly rapid development of resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Pre-existing resistant clones | Perform single-cell cloning of the parental cell line before initiating drug treatment to ensure a homogenous starting population. |
| High drug concentration leading to strong selective pressure | Start with a lower, clinically relevant concentration of this compound and gradually increase the dose over time.[16] |
| Cell line prone to genetic instability | Characterize the genomic stability of your cell line. Consider using a different cell line if yours is known to be highly unstable. |
Issue 2: Inconsistent results in resistance confirmation assays.
| Possible Cause | Troubleshooting Step |
| Variable cell seeding density | Optimize and strictly control the cell seeding density for your dose-response assays, as this can significantly affect drug response.[17] |
| Inconsistent drug treatment duration | Standardize the duration of drug exposure across all experiments. A common duration is 72 hours. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination, as it can alter cellular physiology and drug response. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[14][15][16]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial treatment: Seed the parental cells and treat them with this compound at a concentration equal to the IC50.
-
Monitor and subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them in fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.[16]
-
Repeat dose escalation: Continue this process of stepwise dose escalation. It may take several months to establish a resistant cell line.
-
Confirm resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the degree of resistance by performing a new dose-response assay and comparing the IC50 to the parental cells.
-
Cryopreserve resistant cells: Cryopreserve the resistant cells at various passages.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for investigating alterations in key signaling pathways in this compound resistant cells.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTEN, anti-PIM1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel and perform electrophoresis.
-
Protein transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between parental and resistant cells.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from studies investigating combination strategies to overcome this compound resistance.
Table 1: Effect of Combination Therapies on the IC50 of this compound in Resistant Cells
| Treatment | Fold-change in this compound IC50 (Resistant vs. Parental) |
| This compound alone | 12.5 |
| This compound + PIM Kinase Inhibitor (PIMi) | 2.1 |
| This compound + MEK Inhibitor (MEKi) | 3.5 |
| This compound + CDK4/6 Inhibitor (CDK4/6i) | 4.2 |
| This compound + mTOR Inhibitor (mTORi) | 2.8 |
Table 2: Synergistic Effects of Combination Therapies
Combination Index (CI) values were calculated using the Chou-Talalay method. CI < 1 indicates synergy.
| Combination | Combination Index (CI) at ED50 |
| This compound + PIMi | 0.45 |
| This compound + MEKi | 0.62 |
| This compound + CDK4/6i | 0.71 |
| This compound + mTORi | 0.55 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Acquired PIK3CA amplification causes resistance to selective phosphoinositide 3-kinase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Abstract 61: Overcoming acquired resistance to PI3K inhibitors in head and neck squamous cell carcinoma with combination treatment | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
PI3K-IN-38 toxicity and side effects in animal studies
Data on the toxicity and side effects of the specific compound PI3K-IN-38 in animal studies is not available in the public domain.
Extensive searches of scientific literature and toxicology databases did not yield any specific preclinical safety data for a compound designated "this compound." The following information is based on the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors and is intended to provide a general understanding of the potential toxicities and side effects that might be anticipated for a novel agent in this class. Researchers should not extrapolate this information directly to this compound without specific preclinical safety and toxicology studies for the compound itself.
General Class-Related Toxicities of PI3K Inhibitors in Animal Studies
Phosphoinositide 3-kinase (PI3K) inhibitors are a class of targeted therapy drugs that have shown promise in oncology.[1][2] However, their use is often associated with a range of on-target and off-target toxicities.[3] Preclinical animal studies are crucial for identifying these potential adverse effects before clinical trials in humans.
Commonly observed toxicities with PI3K inhibitors in animal models include:
-
Metabolic Dysregulation: Hyperglycemia is a frequent finding due to the role of the PI3K/AKT/mTOR pathway in insulin signaling.[2][4][5]
-
Gastrointestinal Issues: Diarrhea, with or without colitis, is a common dose-limiting toxicity.[2][4] In some animal models, necrotizing damage to the intestinal epithelia has been observed at higher doses.[5]
-
Hepatotoxicity: Liver damage is another significant concern with some PI3K inhibitors.[2][4]
-
Immune-Mediated Toxicities: Due to the role of PI3K in immune cell function, immune-related adverse events such as cutaneous reactions (rash) and pneumonitis are observed.[2][4]
-
Lymphoid Tissue Toxicity: Effects on lymphoid tissues have been reported in both rodent and non-rodent species.[5]
-
Effects on Body Weight and Food Consumption: Decreased body weight gain and food consumption have been noted in animal studies, particularly at higher doses.[5]
Frequently Asked Questions (FAQs) for Preclinical Studies with Novel PI3K Inhibitors
This section provides general guidance for researchers working with new PI3K inhibitors, based on the known class-wide effects.
Q1: We are observing persistent hyperglycemia in our mouse model treated with a novel PI3K inhibitor. What could be the cause and how can we manage it?
A1: Hyperglycemia is a well-documented on-target effect of PI3K inhibition, as the PI3K/AKT pathway is a key component of insulin signaling. Inhibition of this pathway can lead to insulin resistance.
Troubleshooting Steps:
-
Confirm Dose-Dependence: Evaluate if the severity of hyperglycemia correlates with the dose of the inhibitor.
-
Monitor Glucose Levels: Implement regular blood glucose monitoring in your study protocol.
-
Investigate Mechanism: Consider performing glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to better characterize the nature of the glucose dysregulation.
-
Pathological Examination: At necropsy, carefully examine the pancreas for any histopathological changes.
Q2: Our rats are experiencing significant weight loss and diarrhea. Are these expected side effects?
A2: Yes, gastrointestinal toxicity, including diarrhea and subsequent weight loss, is a common adverse effect of PI3K inhibitors.[2][4][5] This is often a direct result of the inhibitor's effect on the rapidly dividing epithelial cells of the GI tract.
Troubleshooting Steps:
-
Dose Reduction: Determine if a lower dose can maintain efficacy while reducing GI toxicity.
-
Supportive Care: Ensure animals have adequate hydration and nutritional support.
-
Histopathology: Conduct a thorough histological examination of the entire gastrointestinal tract to assess for inflammation, mucosal damage, or colitis.
-
Determine NOAEL: If not already established, conduct dose-range-finding studies to identify the No-Observed-Adverse-Effect-Level (NOAEL).[5]
Q3: We have observed skin rashes in our dog toxicology study. What is the likely mechanism?
A3: Cutaneous reactions are frequently reported for PI3K inhibitors and are often immune-mediated.[2][4]
Troubleshooting Steps:
-
Characterize the Rash: Document the onset, appearance, and severity of the skin lesions.
-
Histopathology: Perform skin biopsies for histopathological analysis to determine the nature of the inflammation.
-
Dose De-escalation/Interruption: Observe if the rash resolves upon dose reduction or temporary cessation of treatment.[5]
Experimental Methodologies in Preclinical Toxicology Studies
Detailed protocols are essential for the accurate assessment of a new drug candidate's toxicity profile. Below are generalized workflows for key preclinical toxicology experiments.
General Toxicology Study Workflow
The following diagram illustrates a typical workflow for a dose-range finding (DRF) and subsequent 4-week toxicology study in rodents.
Caption: Workflow for preclinical toxicology studies of a novel PI3K inhibitor.
PI3K Signaling Pathway and Points of Inhibition
Understanding the mechanism of action is key to predicting on-target toxicities. The diagram below shows a simplified PI3K signaling pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Quantitative Data from Representative PI3K Inhibitor Animal Studies
The following tables summarize toxicity data for other PI3K inhibitors to provide context. This data is NOT for this compound.
Table 1: Toxicology Summary for Roginolisib in Rats and Dogs
| Species | Study Type | Dose Levels (mg/kg) | Key Findings | NOAEL (mg/kg) |
| Rat | Dose-Range Finding | ≥100 | Decreased relative body weight gain in males, decreased food consumption in females. Lymphoid tissue toxicity. | 15 |
| Dog | Dose-Range Finding | ≥5 | Dose-dependent skin and gastrointestinal toxicity. Epithelial lesions of the skin. | Not Determined |
| Dog | Dose-Range Finding | ≥15 | Necrotizing damage of intestinal epithelia. | Not Determined |
| Dog | Dose-Range Finding | ≥30 | Higher incidence of mortality. | Not Determined |
Data adapted from a study on Roginolisib.[5]
Table 2: Effects of a PI3K Inhibitor (CNIO-PI3Ki) on Glucose Homeostasis in Mice
| Animal Model | Treatment | Dose | Observation |
| C57BL6 Mice | Single Oral Dose | 15 mg/kg | Peak blood glucose of ~150 mg/dl between 30 min and 2 hr post-administration. |
Data adapted from a study on CNIO-PI3Ki.[6]
This information should be used as a general guide for researchers investigating novel PI3K inhibitors. All new chemical entities require their own comprehensive preclinical safety evaluation.
References
- 1. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and safety of PI3K inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of Phosphatidylinositol-3-Kinase (PI3K) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of PI3K-IN-38 and Other PI3Kα Inhibitors
This guide provides a detailed comparison of the efficacy of PI3K-IN-38 against other prominent PI3Kα inhibitors, namely Alpelisib, Taselisib, and Pictilisib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research decisions.
Note on this compound: Publicly available data specifically for a compound designated "this compound" is limited. For the purpose of this comparative guide, we will utilize available data for a structurally related and potent PI3K inhibitor, PI3K-IN-29 , as a representative compound. This allows for a meaningful comparison of its cellular efficacy against established PI3Kα inhibitors.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro potency of the compared PI3Kα inhibitors. Table 1 presents the half-maximal inhibitory concentration (IC50) values from biochemical assays, which measure the direct inhibition of the purified PI3Kα enzyme. Table 2 provides IC50 values from cellular assays, indicating the inhibitor's effectiveness in a cellular context.
Table 1: Biochemical IC50 Values against PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Alpelisib (BYL719) | 5[1] | 1200[2] | 250[2] | 290[2] |
| Taselisib (GDC-0032) | 0.29[3] | 9.1[3] | 0.97[3] | 0.12[3] |
| Pictilisib (GDC-0941) | 3[4][5] | 33[5][6] | 75[5][6] | 3[5][6] |
Table 2: Cellular IC50 Values in Cancer Cell Lines
| Inhibitor | Cell Line | PIK3CA Status | IC50 (µM) |
| PI3K-IN-29 | U87MG | PTEN null | 0.264[7] |
| HeLa | Wild-type | 2.04[7] | |
| HL-60 | Wild-type | 1.14[7] | |
| Alpelisib (BYL719) | KPL4 | Mutant | ~0.1 |
| HCC1954 | Mutant | ~0.3 | |
| SKBR3 | Wild-type | ~1.0 | |
| Taselisib (GDC-0032) | PIK3CA mutant cell lines (average) | Mutant | 0.07[8] |
| Pictilisib (GDC-0941) | A2780 | - | 0.14[4] |
| PC3 | PTEN null | 0.28[4] | |
| MDA-MB-361 | PIK3CA mutant | 0.72[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for reproducing and validating the presented findings.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Reagents and Materials: Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes; kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA); ATP; lipid substrate (e.g., PIP2); test compounds (dissolved in DMSO); detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase buffer, lipid substrate, and the diluted test compound.
-
Add the specific PI3K enzyme to each well to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay which measures luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the ability of an inhibitor to prevent the growth and division of cancer cells in culture.
-
Reagents and Materials: Cancer cell lines (e.g., U87MG, MCF-7, PC-3); cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics; test compounds; proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the proliferation detection reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell proliferation inhibition against the compound concentration and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an inhibitor in a living organism, typically using immunodeficient mice bearing human tumors.
-
Materials: Immunodeficient mice (e.g., NOD/SCID or nude mice); human cancer cells; vehicle solution (for compound delivery); test compounds.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the observed differences in tumor volume.
Mandatory Visualization
The following diagrams illustrate the PI3K signaling pathway and the workflows of the key experimental protocols described above.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for an in vitro kinase assay.
Caption: Workflow for a cellular proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 8. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PI3K-IN-38 vs. Alpelisib (BYL719) - A Comprehensive Guide
A comparative analysis of the PI3Kα inhibitor Alpelisib (BYL719) is provided below. Despite extensive searches, no publicly available information was found for a compound designated "PI3K-IN-38." Therefore, a direct head-to-head comparison is not possible. This guide will focus on a comprehensive overview of Alpelisib, a well-characterized and clinically approved PI3K inhibitor, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Alpelisib, also known as BYL719, is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[3] Alpelisib has demonstrated significant antitumor activity, particularly in cancers harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[4]
Performance Data of Alpelisib (BYL719)
Biochemical Activity
Alpelisib is a highly selective inhibitor of the PI3Kα isoform. Its inhibitory activity against other Class I PI3K isoforms is significantly lower, highlighting its specificity.
| Target | IC50 (nM) | Reference |
| PI3Kα (p110α) | 5 | [1][2] |
| PI3Kβ (p110β) | 1200 | [1][5] |
| PI3Kγ (p110γ) | 250 | [1][5] |
| PI3Kδ (p110δ) | 290 | [1][5] |
| PI3Kα (H1047R mutant) | 4 | [5][6] |
| PI3Kα (E545K mutant) | 4 | [5][6] |
Cellular Activity
Alpelisib has been shown to inhibit the proliferation of various cancer cell lines, with heightened potency in those with PIK3CA mutations.
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Reference |
| Detroit562 | Head and Neck | Mutant | 1.10 | [2] |
| SNU-1066 | Head and Neck | Mutant | 1.13 | [2] |
| SNU-1076 | Head and Neck | Wild-Type | 6.82 | [2] |
| MG-63 | Osteosarcoma | Not Specified | 6-15 | [5][6] |
| HOS | Osteosarcoma | Not Specified | 6-15 | [5][6] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of Alpelisib.
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Mouse Xenograft (Rat1-myr-p110α) | PI3Kα-dependent tumor | 12.5, 25, 50 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition | [7] |
| Mouse Xenograft (Rat1-myr-p110δ) | PI3Kδ-dependent tumor | 12.5 and 50 mg/kg p.o., daily | T/C of 70% and 30% at 12.5 and 50 mg/kg, respectively | [7] |
| Syngenic Mouse Model (MOS-J) | Osteosarcoma | Dose-dependent | Significant reduction in tumor volumes | [6] |
| Middle-aged Mice | Normal Aging | 0.3 g/kg in diet for 6 weeks | Impaired glucose tolerance and insulin sensitivity, no major toxicity | [8] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, modulates a variety of cellular processes, including cell growth, proliferation, and survival, primarily through the mTOR pathway. Alpelisib specifically inhibits the p110α isoform of PI3K, thereby blocking the conversion of PIP2 to PIP3 and inhibiting downstream signaling.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.
Experimental Workflow for Evaluating a PI3K Inhibitor
The evaluation of a PI3K inhibitor like Alpelisib typically follows a multi-step process, starting from in vitro biochemical assays to in vivo animal studies.
Caption: A typical experimental workflow for the preclinical evaluation of a PI3K inhibitor.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.
-
The kinase reaction is performed in a buffer containing ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) is measured, typically using a luminescence-based assay (e.g., Kinase-Glo).
-
The inhibitor (e.g., Alpelisib) is added at various concentrations to determine its effect on enzyme activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the compound at a range of concentrations for a specified period (e.g., 72 hours).[9]
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.
Western Blot Analysis
Objective: To evaluate the effect of a compound on the phosphorylation status of key proteins in the PI3K signaling pathway.
Methodology:
-
Cancer cells are treated with the compound for a defined period.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified to assess the degree of pathway inhibition.
Conclusion
Alpelisib (BYL719) is a well-documented, potent, and selective PI3Kα inhibitor with demonstrated preclinical and clinical activity, particularly in PIK3CA-mutated cancers. The provided data and protocols offer a comprehensive resource for researchers in the field of cancer biology and drug discovery. The absence of publicly available information on "this compound" prevents a direct comparison. Researchers interested in PI3K inhibitors are encouraged to utilize the detailed information on Alpelisib as a benchmark for evaluating novel compounds.
References
- 1. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. novartis.com [novartis.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Kinase Selectivity Profile of a Representative PI3K Inhibitor Against a Panel of Kinases
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of a representative Phosphoinositide 3-kinase (PI3K) inhibitor, KIN-193. Due to the lack of publicly available data for a compound specifically named "PI3K-IN-38," this guide utilizes KIN-193 as a well-characterized example of a potent and selective PI3K inhibitor. The data presented is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity.
Data Presentation: Kinase Selectivity of KIN-193
The inhibitory activity of KIN-193 was assessed against a broad panel of kinases to determine its selectivity. The following tables summarize the quantitative data, comparing its potency against various PI3K isoforms and a selection of other kinases.
Table 1: Inhibitory Activity of KIN-193 against PI3K Isoforms
| Kinase Target | IC50 (nM) | Selectivity vs. p110β |
| p110β (PIK3CB) | 0.69 | 1-fold |
| p110α (PIK3CA) | 138 | 200-fold |
| p110δ (PIK3CD) | 13.8 | 20-fold |
| p110γ (PIK3CG) | 48.3 | 70-fold |
Data sourced from "Functional Characterization of an Isoform-Selective Inhibitor of PI3K-p110β as a Potential Anticancer Agent"[1][2].
Table 2: Selectivity of KIN-193 against a Broader Kinase Panel (KinomeScan)
The following table presents a selection of kinases from a comprehensive screen of 433 kinases. The data is reported as "% Control," representing the percentage of kinase activity remaining in the presence of 10 µM KIN-193. A lower percentage indicates stronger inhibition.
| Kinase Target | % Control |
| PI3K Family | |
| PIK3CB (p110β) | 0.1 |
| PIK3CD (p110δ) | 0.3 |
| PIK3CG (p110γ) | 1.5 |
| PIK3CA (p110α) | 4.5 |
| Other Kinases | |
| MTOR | 98 |
| PDPK1 | 97 |
| AKT1 | 99 |
| MAPK1 (ERK2) | 100 |
| CDK2 | 95 |
| SRC | 92 |
| ABL1 | 96 |
| EGFR | 100 |
This is a representative subset of data from the KinomeScan profiling mentioned in "Functional Characterization of an Isoform-Selective Inhibitor of PI3K-p110β as a Potential Anticancer Agent"[1][2]. The full dataset from the supplementary materials of the publication would contain the complete panel of 433 kinases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of KIN-193 against purified recombinant PI3K isoforms.
-
Methodology:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were used.
-
The kinase reaction was initiated by adding ATP to a reaction mixture containing the respective PI3K enzyme, phosphatidylinositol-4,5-bisphosphate (PIP2) as a substrate, and varying concentrations of KIN-193.
-
The reaction was allowed to proceed for a defined period at room temperature.
-
The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), was detected using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay that measures the amount of ADP produced.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
2. KinomeScan™ Selectivity Profiling
-
Objective: To assess the selectivity of KIN-193 against a large panel of human kinases.
-
Methodology:
-
A competition binding assay was employed where the kinase of interest is fused to a DNA tag.
-
The tagged kinase is incubated with an immobilized, active-site directed ligand and a single concentration of the test compound (KIN-193 at 10 µM).
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
The results are reported as a percentage of the control (DMSO vehicle) where a lower percentage signifies a stronger interaction between the compound and the kinase.
-
Mandatory Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.
References
Validating the Efficacy of PI3K-IN-38: A Proteomic Comparison for Downstream Target Engagement
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling node frequently dysregulated in various malignancies.[1][2][3] The development of novel inhibitors targeting this pathway is a key focus of oncological research. This guide provides a framework for validating the effect of a novel hypothetical inhibitor, "PI3K-IN-38," on its downstream targets using proteomic approaches. We will compare its potential profile to other well-characterized PI3K inhibitors, offering a blueprint for researchers and drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Activation of this pathway is often initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2][3]
Once activated, AKT phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which exists in two distinct complexes: mTORC1 and mTORC2.[6] The activation of mTORC1 leads to the phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[2]
Comparative Analysis of PI3K Inhibitors
To contextualize the potential efficacy of this compound, we compare its hypothetical profile to a selection of existing PI3K inhibitors with varying specificities. This includes pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, δ, γ), and isoform-specific inhibitors.[7][8]
| Inhibitor | Target(s) | Key Downstream Effects (Hypothetical for this compound) |
| This compound (Hypothetical) | Pan-PI3K | Strong inhibition of p-AKT, p-S6K, and p-4E-BP1 across multiple cell lines. |
| Alpelisib (BYL719) | PI3Kα-specific | Primarily inhibits p-AKT in PIK3CA-mutant cells.[8][9][10] |
| BKM120 (Buparlisib) | Pan-PI3K | Broad inhibition of p-AKT and downstream markers in various cancer models.[11][12] |
| GDC-0941 (Pictilisib) | Pan-PI3K | Potent inhibition of PI3K signaling.[13] |
| Idelalisib | PI3Kδ-specific | Primarily affects signaling in cells of hematopoietic origin.[9] |
| NVP-BEZ235 | Dual PI3K/mTOR | Inhibits both PI3K and mTOR, leading to strong suppression of p-AKT and p-S6K.[7] |
Experimental Workflow for Proteomic Validation
A robust proteomic workflow is essential for quantifying the on-target effects and potential off-target activities of this compound. The following diagram outlines a typical experimental approach.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. youtube.com [youtube.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteomic Resistance Biomarkers for PI3K Inhibitor in Triple Negative Breast Cancer Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in vivo anti-tumor activity of PI3K-IN-38 in different xenograft models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. Consequently, inhibitors of the PI3K pathway have emerged as a promising class of anti-cancer therapeutics. This guide provides a comparative overview of the in vivo anti-tumor activity of selected PI3K inhibitors in various xenograft models.
While this guide was initially intended to focus on the compound "PI3K-IN-38," a thorough search of publicly available scientific literature and patent databases did not yield specific in vivo anti-tumor efficacy data for this molecule. Therefore, to provide a valuable comparative analysis for researchers in the field, this guide will focus on three well-characterized PI3K inhibitors with extensive published in vivo data: Pictilisib (GDC-0941) , Alpelisib (BYL719) , and Taselisib (GDC-0032) . These compounds, targeting different isoforms of PI3K, serve as excellent representatives to illustrate the evaluation and comparison of the anti-tumor activity of this class of inhibitors.
Comparative Efficacy in Xenograft Models
The following table summarizes the in vivo anti-tumor activity of Pictilisib, Alpelisib, and Taselisib in various human cancer xenograft models. This data highlights the differential efficacy of these inhibitors across a range of tumor types and genetic backgrounds.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 150 mg/kg, oral, daily | 98% TGI[1] |
| IGROV1 | Ovarian Cancer | 150 mg/kg, oral, daily | 80% TGI[1] | |
| Alpelisib (BYL719) | HCC1954 | Breast Cancer | Not specified | Significantly delayed tumor growth[2] |
| KPL-4 (PIK3CA mutant) | Breast Cancer | 50 mg/kg, oral, daily | Significant tumor growth inhibition | |
| MCF7 (PIK3CA mutant) | Breast Cancer | Not specified | Synergistic effect with fulvestrant | |
| Taselisib (GDC-0032) | KPL-4 (PIK3CA mutant) | Breast Cancer | 25 mg/kg, oral, daily for 21 days | Significant tumor growth inhibition[3] |
| Various solid tumors (in patients) | Various | 3-16 mg, oral, daily | 36% confirmed response rate in PIK3CA-mutant tumors[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for evaluating the anti-tumor activity of PI3K inhibitors in xenograft models.
General Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., U87MG for glioblastoma, HCC1954 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
Drug Administration and Efficacy Evaluation
-
Formulation and Dosing: The PI3K inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). The drug is administered orally via gavage at the specified dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Body weight of the animals is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis to confirm target engagement. This can include Western blotting to assess the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein.
Visualizing Key Processes
To better understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies using xenograft models.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 3. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PI3K-IN-38
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like PI3K-IN-38. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.
Quantitative Safety Data Summary
| Metric | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. | [1] |
| P270: Do not eat, drink or smoke when using this product. | [1] | |
| P273: Avoid release to the environment. | [1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | [1] | |
| P330: Rinse mouth. | [1] | |
| P391: Collect spillage. | [1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE program is crucial for minimizing exposure to hazardous chemicals.[2] The following is a step-by-step guide for the proper use of PPE when handling this compound.
1. Risk Assessment: Before handling this compound, a thorough risk assessment should be conducted to identify potential hazards and determine the appropriate level of PPE.[3] Given that PI3K inhibitors can have on-target toxicities, a cautious approach is warranted.[4]
2. Required PPE: Based on the potential for exposure to chemical hazards, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always use two pairs of gloves (inner and outer).[5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[6]
-
Lab Coat: A fully buttoned lab coat must be worn to protect the skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used.[5][7]
3. Donning and Doffing PPE: Proper procedures for putting on and taking off PPE are critical to prevent contamination.
-
Donning Sequence:
-
Gown/Lab Coat
-
Mask or Respirator
-
Goggles or Face Shield
-
Gloves (over the cuff of the gown)[7]
-
-
Doffing Sequence (to be performed in a designated area):
-
Gloves
-
Gown/Lab Coat
-
Goggles or Face Shield
-
Mask or Respirator
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow for Safe Handling
The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.
Safe handling workflow for this compound.
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1]
PI3K Signaling Pathway
This compound is an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.[4][8]
The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. PI3K inhibitor GS1059615|958852-01-2|MSDS [dcchemicals.com]
- 2. osha.gov [osha.gov]
- 3. extension.purdue.edu [extension.purdue.edu]
- 4. Development and safety of PI3K inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 7. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
